

Technical Guide: Vapor Pressure of Trimethylindium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylindium*

Cat. No.: *B1585567*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for **trimethylindium** (TMI), a critical precursor in the manufacturing of compound semiconductors. The information is curated for professionals in research and development who require precise data and methodologies for process modeling and control.

Quantitative Vapor Pressure Data for Trimethylindium

The vapor pressure of **trimethylindium** is a crucial parameter for its delivery in Metal Organic Chemical Vapor Deposition (MOCVD) systems. Accurate data is essential for controlling the growth rate and composition of semiconductor thin films. Below is a summary of reported vapor pressure data and Antoine-like equation parameters for TMI.

Tabulated Vapor Pressure Data

A compilation of discrete vapor pressure measurements for **trimethylindium** is presented in Table 1.

Temperature (°C)	Temperature (K)	Vapor Pressure (Torr)	Vapor Pressure (mm Hg)
10	283.15	3.45[1]	3.45
25	298.15	5.0[2]	5.0[2]
30	303.15	19.35[1]	19.35

Note: 1 Torr is approximately equal to 1 mm Hg.

Vapor Pressure Equations

The relationship between the vapor pressure of **trimethylindium** and temperature can be described by the following Antoine-like equations, which are valid over specific temperature ranges. The general form of the equation is:

$$\log_{10}(P) = B - A/T$$

Where:

- P is the vapor pressure in Torr (or mm Hg)
- T is the absolute temperature in Kelvin (K)
- A and B are empirically determined constants

The constants from various studies are summarized in Table 2.

Constant A (K)	Constant B	Pressure Units	Source / Remarks
3204	10.98	Torr	Widely used for MOVPE growth conditions. [3]
3246	11.09	mm Hg or Torr	Determined from direct, static vapor pressure measurements. [4]
3014	10.52	mm Hg	-

The equation $\log P \text{ (Torr)} = 10.98 - 3204 / T \text{ (K)}$ is frequently cited and considered accurate for a wide range of Metal Organic Vapor Phase Epitaxy (MOVPE) growth conditions.[\[3\]](#)

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure for a pyrophoric and moisture-sensitive solid like **trimethylindium** requires specialized experimental setups. The two primary methods employed are the static method and the dynamic method.

Static Method

The static method involves the direct measurement of the pressure of the vapor in equilibrium with the solid phase in a closed, evacuated system. A common apparatus for this measurement on organometallic compounds utilizes a high-precision capacitance manometer.

Experimental Procedure:

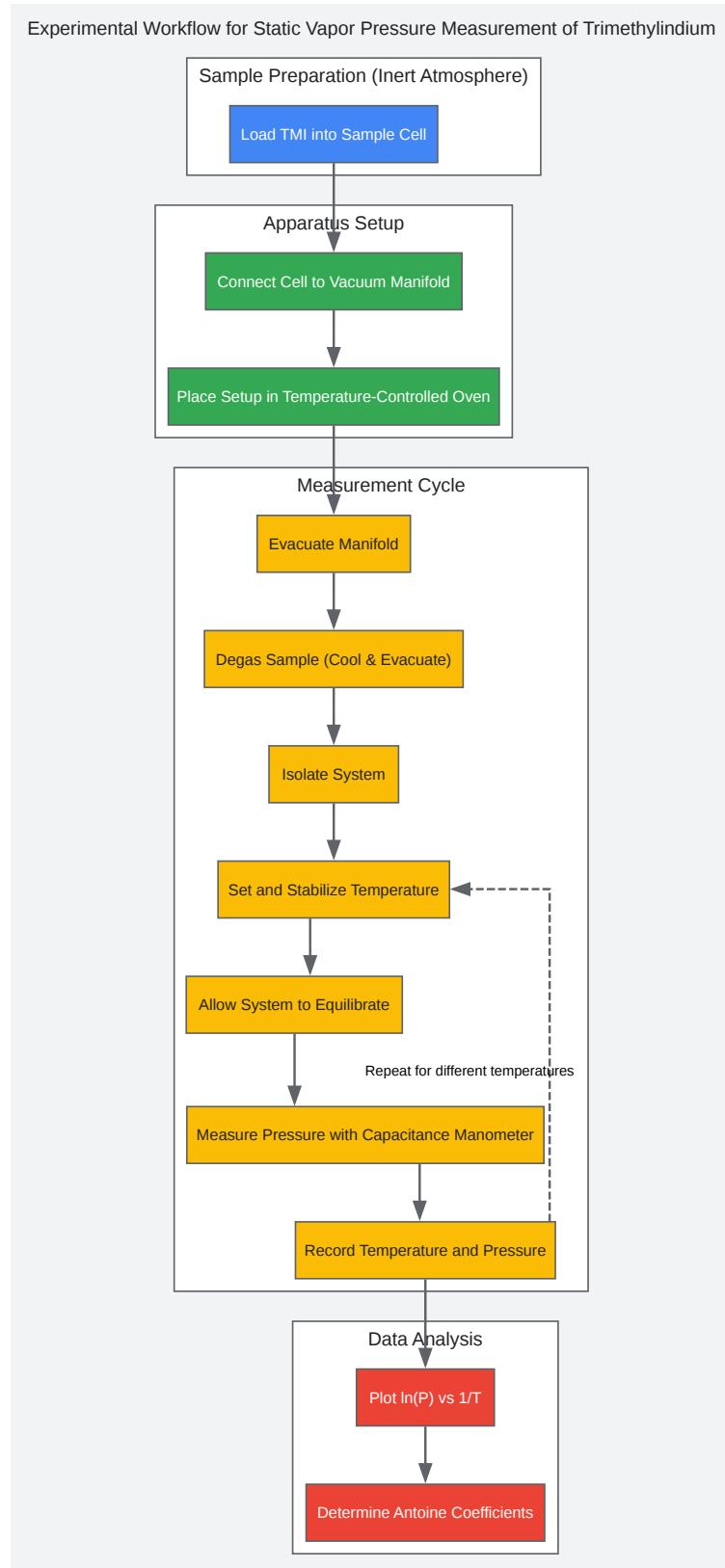
- **Sample Handling:** Due to its pyrophoric nature, a small sample of solid **trimethylindium** is loaded into a sample cell under an inert atmosphere (e.g., in a glovebox).
- **Apparatus Assembly:** The sample cell is connected to a stainless-steel vacuum manifold. The manifold is equipped with a high-accuracy capacitance manometer (e.g., a Baratron® gauge), a high-vacuum pump, and isolation valves. The entire setup, including the manifold

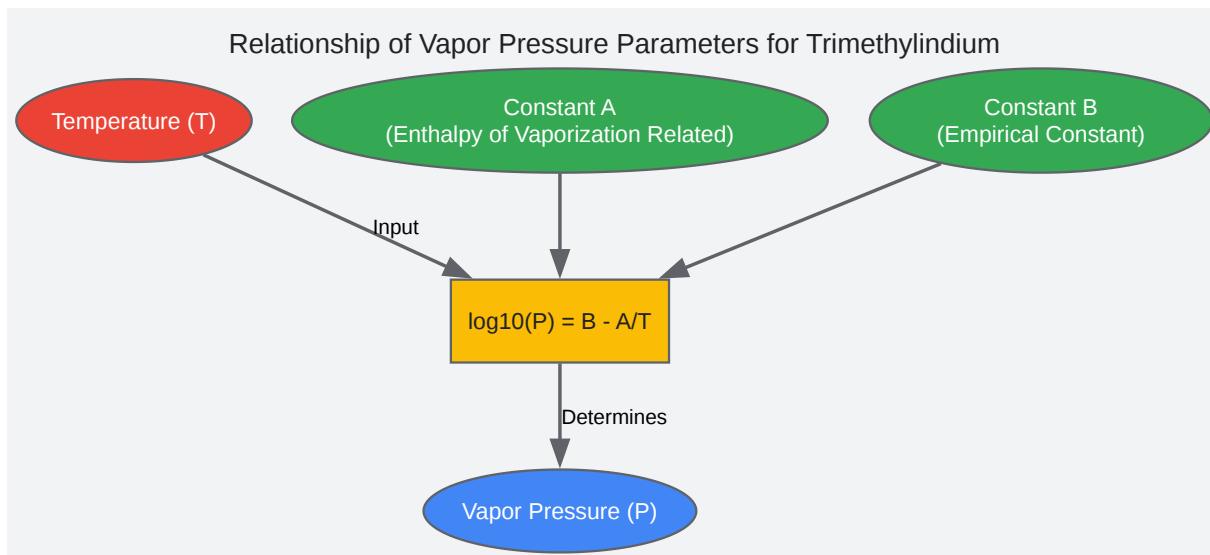
and pressure sensor, is housed within a temperature-controlled oven or bath to ensure a uniform and stable temperature.

- **Degassing:** The sample is carefully degassed to remove any volatile impurities. This is typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating the headspace. The sample is then isolated from the vacuum pump, and the temperature is slowly raised to the desired measurement temperature. This process may be repeated until a stable and reproducible pressure reading is obtained.
- **Equilibrium and Measurement:** The temperature of the oven or bath is set to the desired value and allowed to stabilize. The pressure inside the closed system is continuously monitored by the capacitance manometer. The vapor pressure is recorded once the pressure reading remains constant over time, indicating that equilibrium between the solid and vapor phases has been reached.
- **Data Collection:** The vapor pressure is measured at a series of stabilized temperatures to generate a vapor pressure curve.

Dynamic Method

The dynamic method, often referred to as the transpiration method or saturation method, involves flowing an inert carrier gas over the solid sample at a known rate and measuring the amount of substance transported by the gas.


Experimental Procedure:


- **Sample Preparation:** A known mass of **trimethylindium** is placed in a thermostatted container (a "bubbler" in MOCVD terminology). The container is designed to ensure efficient saturation of the carrier gas.
- **Carrier Gas Flow:** A precisely controlled flow of an inert carrier gas (e.g., ultra-high purity nitrogen or argon) is passed through or over the solid TMI sample. The mass flow controller ensures a constant and known molar flow rate of the carrier gas.
- **Saturation:** The carrier gas becomes saturated with TMI vapor as it passes through the container. The temperature and pressure within the container are carefully controlled and monitored.

- Concentration Measurement: The concentration of TMI in the gas stream exiting the container is measured. In modern MOCVD systems, this can be done in-situ using techniques like ultrasonic monitoring (e.g., an Epison™ monitor) which measures the speed of sound in the gas mixture, or by other gas-phase analytical techniques.
- Vapor Pressure Calculation: Assuming the carrier gas is fully saturated with TMI vapor and behaves as an ideal gas, the partial pressure of TMI (which is its vapor pressure at that temperature) can be calculated using Dalton's law of partial pressures. The amount of TMI transported can also be determined by trapping the TMI downstream and measuring the mass change of the trap over time.

Visualizations

The following diagrams illustrate the experimental workflow for the static vapor pressure measurement and the logical relationship of the vapor pressure equations.

[Click to download full resolution via product page](#)**Workflow for static vapor pressure measurement.**

[Click to download full resolution via product page](#)

Vapor pressure parameter relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- To cite this document: BenchChem. [Technical Guide: Vapor Pressure of Trimethylindium]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585567#vapor-pressure-data-for-trimethylindium\]](https://www.benchchem.com/product/b1585567#vapor-pressure-data-for-trimethylindium)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com